molecular formula C16H19N9OS2 B2369597 N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1797160-05-4

N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide

Cat. No.: B2369597
CAS No.: 1797160-05-4
M. Wt: 417.51
InChI Key: XSEBLPSCHCVVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide is a potent and selective chemical probe targeting the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This kinase is a key regulator of cellular processes, and its dysregulation is implicated in the pathogenesis of several diseases. Research indicates that DYRK1A plays a critical role in central nervous system function, and its inhibition has emerged as a promising therapeutic strategy for neurodegenerative conditions such as Alzheimer's disease and Down syndrome . The compound's high selectivity and potency make it an invaluable tool for elucidating the complex signaling networks governed by DYRK1A, enabling studies in neurobiology, cell cycle control, and alternative splicing. Furthermore, due to the role of DYRK1A in regulating pancreatic beta-cell proliferation and function, this inhibitor is also a critical research asset in the field of diabetes, providing insights into mechanisms of beta-cell mass expansion and insulin secretion . Its application facilitates the dissection of disease mechanisms and supports the validation of DYRK1A as a target for future drug discovery efforts.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N9OS2/c1-2-27-16-23-22-15(28-16)19-14(26)11-4-3-7-24(8-11)12-5-6-13(21-20-12)25-10-17-9-18-25/h5-6,9-11H,2-4,7-8H2,1H3,(H,19,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEBLPSCHCVVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N9OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H15N3OS3C_{13}H_{15}N_{3}OS_{3}, and it has a molecular weight of approximately 325.47 g/mol. The structure consists of a piperidine core substituted with a thiadiazole and triazole moiety, which are known for their biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include the formation of the thiadiazole ring followed by the introduction of the triazole and piperidine functionalities. Various methods such as cyclization and acylation are employed to achieve the final product.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole and triazole exhibit notable antimicrobial properties. For instance, a study on related compounds demonstrated significant activity against various bacteria and fungi, suggesting that this compound may also possess similar effects .

Microorganism Activity
Staphylococcus aureusModerate to high
Escherichia coliModerate
Candida albicansModerate

Antileishmanial Activity

In vitro studies have shown that compounds containing thiadiazole rings exhibit promising antileishmanial activity against Leishmania species. The mechanism often involves interference with the parasite's metabolic pathways . The compound's structural features may enhance its efficacy against Leishmania major, as observed in related studies.

Anticancer Potential

The compound has also been evaluated for anticancer properties. Research indicates that it can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . Its effectiveness varies across different cancer cell lines, highlighting the need for further investigation into its selective cytotoxicity.

Case Studies

Case Study 1: Antimicrobial Screening

A comprehensive study involved screening various derivatives of thiadiazoles for antimicrobial activity. Among these derivatives, one containing the thiadiazole-triazole hybrid showed significant inhibition against both Gram-positive and Gram-negative bacteria . This suggests that similar modifications to N-(5-Ethylsulfanyl...) could enhance its antimicrobial profile.

Case Study 2: Antileishmanial Efficacy

In a study focusing on antileishmanial agents, several compounds were synthesized and tested for their efficacy against L. major. The results indicated that modifications to the thiadiazole structure led to improved activity . This reinforces the potential of N-(5-Ethylsulfanyl...) as a lead compound in developing new antileishmanial therapies.

Scientific Research Applications

Antifungal Activity

Research has demonstrated that compounds containing thiadiazole and triazole rings exhibit significant antifungal properties. For instance, derivatives of triazole have shown efficacy against various fungal strains such as Candida and Aspergillus species. The mechanism often involves the inhibition of ergosterol synthesis, which is critical for fungal cell membrane integrity.

A study highlighted that certain derivatives related to the compound displayed greater antifungal activity than traditional treatments like fluconazole, particularly against Candida albicans with Minimum Inhibitory Concentration (MIC) values as low as 25 µg/mL . This suggests that N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide could be a promising candidate for antifungal drug development.

Anticancer Activity

The compound has also been explored for its anticancer potential. Studies indicate that similar compounds with thiadiazole and triazole functionalities can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and disruption of tubulin polymerization .

For example, a related class of compounds was shown to exert significant growth inhibition in various cancer cell lines, including those from breast and lung cancers . This highlights the potential for this compound to contribute to anticancer therapies.

Case Studies and Research Insights

Several case studies have documented the synthesis and biological evaluation of similar compounds:

  • Synthesis and Evaluation : A series of thiadiazole derivatives were synthesized and evaluated for their antifungal activity against clinical strains of Candida. The results indicated that modifications to the thiadiazole ring significantly impacted antifungal efficacy .
  • Antitumor Studies : In another study focusing on triazole derivatives, compounds were tested against multiple cancer cell lines. The findings revealed that structural variations could enhance anticancer properties, suggesting that this compound might be optimized for better therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/Class Core Structure Key Functional Groups Bioactivity/Application Efficacy Insights Reference
Target Compound 1,3,4-thiadiazole, pyridazine, triazole, piperidine Ethylsulfanyl, carboxamide Hypothesized: Antifungal/Pesticidal Enhanced lipophilicity, binding affinity (theoretical)
1,3,4-Thiadiazole derivatives (e.g., III) 1,3,4-thiadiazole Aryl, carbonyl Plant growth promotion Low-concentration efficacy (0.1–1.0 ppm)
Triazole-containing antifungals (e.g., Fluconazole) Triazole Difluorophenyl, hydroxyl Antifungal High specificity for fungal CYP450
C. gigantea extract compounds Terpenes, alkaloids Hydroxyl, methyl Insecticidal Variable efficacy due to trace bioactive content

Key Findings:

Structural Advantages Over Plant-Derived Compounds :
Unlike plant-derived bioactive compounds (e.g., C. gigantea extracts), the target compound’s synthetic design allows precise tuning of substituents (e.g., ethylsulfanyl) to optimize pharmacokinetics and potency. Natural extracts often suffer from low bioactive concentrations and variability , whereas synthetic analogs ensure consistency and scalability.

Thiadiazole Derivatives: The 1,3,4-thiadiazole core in the target compound shares structural homology with derivatives reported by Zhang et al. (1988), which exhibit plant growth-promoting effects at low concentrations (0.1–1.0 ppm) .

Triazole Moieties and Antifungal Parallels :
The 1,2,4-triazole group is a key feature in clinical antifungals like fluconazole, which inhibit ergosterol synthesis. While the target compound’s triazole may confer similar target affinity, its linkage to pyridazine (vs. difluorophenyl in fluconazole) could alter specificity and reduce off-target effects .

Piperidine Carboxamide Backbone : Piperidine derivatives are prevalent in CNS-targeting drugs, but the carboxamide group here may enhance solubility and hydrogen-bonding interactions, a design strategy absent in simpler thiadiazole-based agrochemicals .

Q & A

Q. What are the key synthetic steps for synthesizing this compound?

The synthesis involves sequential heterocyclic ring formation and coupling reactions. Typical steps include:

  • Thiadiazole ring formation : Cyclization using phosphorus oxychloride or similar reagents under reflux in solvents like dimethylformamide (DMF) .
  • Pyridazine-triazole coupling : Reacting 6-(1,2,4-triazol-1-yl)pyridazine derivatives with piperidine intermediates via nucleophilic substitution, often using K₂CO₃ as a base in DMF at room temperature .
  • Final carboxamide coupling : Activating the carboxylic acid (e.g., using CDI or HATU) and reacting with the thiadiazole-amine under inert conditions . Purification is typically achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Q. How is the compound characterized to confirm its structure and purity?

  • Spectroscopy : ¹H/¹³C NMR (to confirm substituent positions), IR (to identify carbonyl and amine groups) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .
  • Chromatography : HPLC with UV detection (≥95% purity threshold) .
  • Elemental analysis : Matching calculated vs. experimental C, H, N, S percentages .

Q. What functional groups contribute to its potential bioactivity?

Key groups include:

  • 1,3,4-Thiadiazole : Enhances metabolic stability and hydrogen bonding .
  • Triazolylpyridazine : Facilitates π-π stacking with biological targets .
  • Piperidine carboxamide : Modulates solubility and target binding via conformational flexibility .

Q. What stability considerations are critical during storage?

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiadiazole and triazole moieties .
  • Moisture control : Use desiccants to avoid hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyridazine-triazole coupling step?

  • Solvent selection : DMF or DMSO improves solubility of polar intermediates .
  • Catalysis : Add catalytic CuI (5 mol%) to accelerate Ullmann-type couplings .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours at 120°C vs. 24 hours reflux) .

Q. How to resolve contradictions in reported biological activity data for similar compounds?

  • Assay standardization : Use isogenic cell lines and fixed IC₅₀ protocols to minimize variability .
  • Metabolic profiling : Compare hepatic microsome stability (e.g., human vs. murine) to explain species-specific discrepancies .
  • Structural analogs : Synthesize derivatives with single functional group changes (e.g., replacing ethylsulfanyl with cyclopropyl) to isolate activity contributors .

Q. What computational methods predict target binding modes?

  • Molecular docking : Use AutoDock Vina with crystal structures of kinase targets (e.g., EGFR or CDK2) to map interactions with the triazolylpyridazine and piperidine groups .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How to address low solubility in aqueous buffers for in vitro assays?

  • Co-solvents : Use 10% DMSO/PBS with sonication to achieve homogenous dispersion .
  • Prodrug design : Introduce phosphate esters at the piperidine carboxamide to enhance hydrophilicity .

Q. What strategies improve selectivity against off-target kinases?

  • ATP-binding site analysis : Use X-ray crystallography to identify selectivity pockets; modify the ethylsulfanyl group to sterically hinder off-target binding .
  • Kinome-wide profiling : Screen against a panel of 468 kinases (e.g., using DiscoverX) to identify selectivity hotspots .

Methodological Tables

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Thiadiazole formationPOCl₃, DMF, reflux, 6h65–70
Pyridazine couplingK₂CO₃, DMF, rt, 24h80–85
Carboxamide activationCDI, THF, 0°C to rt, 12h75–80

Q. Table 2: Key Spectroscopic Data

Functional Group¹H NMR (δ, ppm)IR (cm⁻¹)
Piperidine carboxamide3.15 (m, 2H, CH₂N)1645 (C=O)
Triazolylpyridazine8.70 (s, 1H, triazole)1520 (C=N)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.